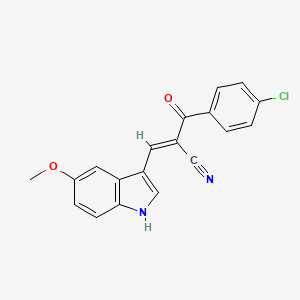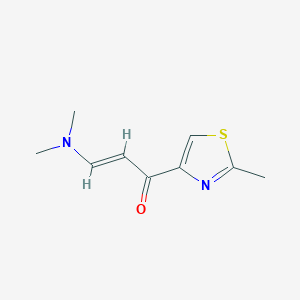
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, dichlorophenyl, and dimethoxyphenethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichloroaniline as a starting material.
Attachment of the Ureido Group: The ureido group is formed by reacting the intermediate with an isocyanate derivative.
Addition of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. The quinazoline core can interact with active sites, inhibiting enzyme activity or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,6-Dichlorophenyl)ureido-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- N-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
The unique combination of the dichlorophenyl, ureido, and dimethoxyphenethyl groups in 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H23Cl2N5O5 |
|---|---|
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
3-[(2,6-dichlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C26H23Cl2N5O5/c1-37-20-11-10-15(14-21(20)38-2)12-13-29-24(34)23-30-19-9-4-3-6-16(19)25(35)33(23)32-26(36)31-22-17(27)7-5-8-18(22)28/h3-11,14H,12-13H2,1-2H3,(H,29,34)(H2,31,32,36) |
Clé InChI |
HTACWQQHZZRPHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=C(C=CC=C4Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
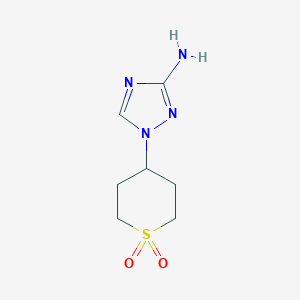
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
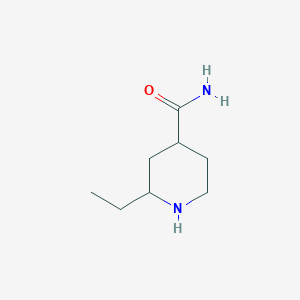

![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
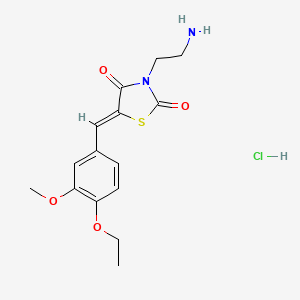
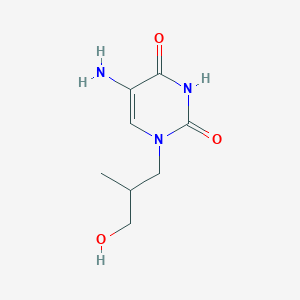
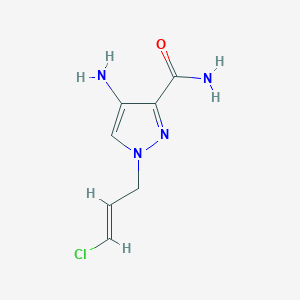
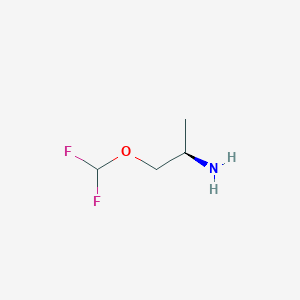
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
